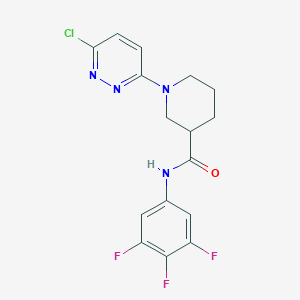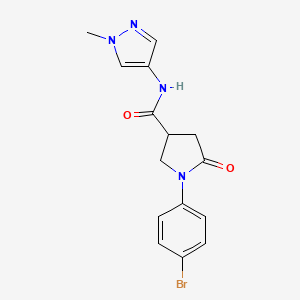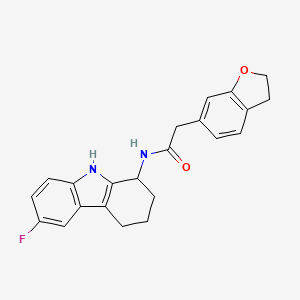![molecular formula C17H19N3O2 B10997435 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B10997435.png)
2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide: methyl 2- (1H-indol-4-yl)acetate , is a compound with an intriguing structure. Let’s break it down:
- The indole moiety (1H-indol-4-yl) is a common heterocyclic system found in natural products, drugs, and biologically active compounds. It plays a crucial role in cell biology and has attracted significant attention due to its diverse properties .
- The pyrrole moiety (1-methyl-1H-pyrrol-2-yl) is another important heterocyclic ring, often present in bioactive molecules.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route includes the Fischer indole synthesis, which combines a cyclohexanone derivative with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst . Further transformations yield the desired compound.
Industrial Production: While specific industrial production methods may vary, researchers have explored efficient routes to synthesize this compound on a larger scale. Optimization of reaction conditions, scalability, and cost-effectiveness are essential considerations.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes can yield reduced derivatives.
Substitution: Substituents on the indole and pyrrole rings may be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products: The specific products formed depend on the reaction conditions and substituents present. Detailed analysis would require experimental data.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigate its potential as an anticancer agent or for treating other disorders.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Study its effects on cellular processes.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular functions.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare this compound with related indole and pyrrole derivatives. Its uniqueness lies in the combination of these two essential heterocyclic moieties.
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
2-(1-methylindol-4-yl)oxy-N-[(1-methylpyrrol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C17H19N3O2/c1-19-9-4-5-13(19)11-18-17(21)12-22-16-7-3-6-15-14(16)8-10-20(15)2/h3-10H,11-12H2,1-2H3,(H,18,21) |
InChI Key |
LPNYDZLQZMSTCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2OCC(=O)NCC3=CC=CN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide](/img/structure/B10997353.png)
![N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide](/img/structure/B10997361.png)
![N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-phenylalanine](/img/structure/B10997369.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B10997377.png)
![1-Oxo-N-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)-1H-isothiochromene-3-carboxamide](/img/structure/B10997384.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B10997387.png)

![2-(3,5-dimethyl-4-isoxazolyl)-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10997394.png)
![N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10997399.png)
![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10997401.png)

![dimethyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-aspartate](/img/structure/B10997443.png)


